molecular formula C5H11O3PS2 B13037880 Dimethyl2-(1,3-Dithiole)phosphonate

Dimethyl2-(1,3-Dithiole)phosphonate

Cat. No.: B13037880
M. Wt: 214.2 g/mol
InChI Key: IKMWQJFOJQJJJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
  • Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate

Uniqueness

Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .

Biological Activity

Dimethyl 2-(1,3-Dithiole)phosphonate is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Dimethyl 2-(1,3-Dithiole)phosphonate has the molecular formula C5H9O3PS2C_5H_9O_3PS_2. Its structure features a phosphonic acid moiety combined with a dithiole ring, which contributes to its unique chemical reactivity and biological properties. The presence of sulfur in the dithiole structure enhances its interaction with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of Dimethyl 2-(1,3-Dithiole)phosphonate is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:

  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Enzyme Modulation : The compound has been shown to influence the activity of various enzymes, potentially leading to therapeutic effects in conditions characterized by enzyme dysregulation.
  • Metal Ion Binding : Its structure allows it to act as a ligand for metal ions, influencing biochemical pathways through metal-mediated processes.

Pharmacological Studies

Numerous studies have investigated the pharmacological potential of Dimethyl 2-(1,3-Dithiole)phosphonate. Notable findings include:

  • Anticancer Properties : Some research suggests that derivatives of this compound may exhibit anticancer activity by interfering with DNA synthesis and cellular proliferation. For instance, phosphonylated analogues have shown promise as intercalators that disrupt nucleic acid functions .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological efficacy of Dimethyl 2-(1,3-Dithiole)phosphonate:

  • Study on Antioxidant Effects : A recent study demonstrated that this compound reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.
  • Enzyme Interaction Study : Another study analyzed how Dimethyl 2-(1,3-Dithiole)phosphonate modulates specific enzyme activities related to metabolic pathways. The findings suggested that it could enhance or inhibit enzyme functions depending on concentration and environmental conditions.

Comparative Analysis

To better understand the unique properties of Dimethyl 2-(1,3-Dithiole)phosphonate, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Dimethyl PhosphatePhosphate EsterLacks sulfur; primarily used as a solvent
1,3-DithiolaneDithiolaneContains a saturated ring; different reactivity
Diethyl PhosphonatePhosphate EsterSimilar reactivity; larger alkyl groups
1,2-DithiolaneDithiolaneDifferent ring structure; distinct biological activity

Dimethyl 2-(1,3-Dithiole)phosphonate stands out due to its combination of phosphorus and sulfur functionalities along with its specific dithiole structure, which confers distinct chemical reactivity and biological properties compared to these similar compounds.

Properties

Molecular Formula

C5H11O3PS2

Molecular Weight

214.2 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,3-dithiolane

InChI

InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3

InChI Key

IKMWQJFOJQJJJM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1SCCS1)OC

Origin of Product

United States

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